2-(2-Hydroxy-4-nitrophenyl)acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7NO5 |
|---|---|
Molecular Weight |
197.14 g/mol |
IUPAC Name |
2-(2-hydroxy-4-nitrophenyl)acetic acid |
InChI |
InChI=1S/C8H7NO5/c10-7-4-6(9(13)14)2-1-5(7)3-8(11)12/h1-2,4,10H,3H2,(H,11,12) |
InChI Key |
CTTYVUAQIUJFTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)CC(=O)O |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 2 2 Hydroxy 4 Nitrophenyl Acetic Acid
Established Synthetic Routes and Pathways
Established methods for synthesizing 2-(2-Hydroxy-4-nitrophenyl)acetic acid primarily rely on electrophilic aromatic substitution, specifically the nitration of a key precursor. These routes are well-documented and provide a reliable, albeit sometimes harsh, pathway to the target compound.
Multi-step Reaction Sequences for Target Compound Formation
The most direct and commonly cited method for the formation of this compound is a single-step nitration of a key precursor. However, a multi-step approach can be conceptualized by first synthesizing the precursor or by building the aromatic ring system from a different starting material.
Route 1: Direct Nitration of 2-Hydroxyphenylacetic Acid
This is the most established pathway, where the final carbon framework is already in place. The synthesis is achieved through the direct electrophilic nitration of 2-hydroxyphenylacetic acid. evitachem.com The hydroxyl group (-OH) and the acetic acid moiety (-CH₂COOH) on the benzene (B151609) ring are ortho, para-directing activators. Due to steric hindrance from the adjacent acetic acid group, the incoming nitro group is predominantly directed to the para position (position 4), yielding the desired product.
The reaction typically involves treating 2-hydroxyphenylacetic acid with a nitrating agent, such as nitric acid, under controlled temperature conditions to prevent over-nitration or side reactions. evitachem.com Following the reaction, isolation and purification steps like extraction and recrystallization are necessary to obtain the final product with high purity. evitachem.com
Route 2: Proposed Multi-step Synthesis from 4-Nitrophenol (B140041)
An alternative, though less documented, multi-step pathway can be proposed starting from 4-nitrophenol. This approach builds the acetic acid side chain onto the pre-nitrated phenolic ring.
Carboxylation of 4-Nitrophenol: The first step would involve introducing a carboxyl group ortho to the hydroxyl group. A potential method is the Kolbe-Schmitt reaction . In this reaction, the sodium salt of 4-nitrophenol (sodium 4-nitrophenoxide) is heated with carbon dioxide under high pressure. This would theoretically yield 2-hydroxy-5-nitrobenzoic acid. It is important to note that the regioselectivity of the Kolbe-Schmitt reaction is sensitive to reaction conditions and the nature of the counter-ion. wikipedia.orgjk-sci.com
Precursor Utilization in Synthesis of this compound
One established industrial synthesis of 2-hydroxyphenylacetic acid starts from (2-chlorophenyl)acetic acid . The process involves a nucleophilic aromatic substitution reaction where the chloro group is displaced by a hydroxyl group. This is typically achieved by treating (2-chlorophenyl)acetic acid with an alkali metal hydroxide, such as sodium hydroxide, in an organic solvent at elevated temperatures (e.g., 130°C to 220°C). The reaction is facilitated by the presence of a copper salt catalyst, such as cupric sulfate (B86663) pentahydrate. Yields for this process can be quite high, with reports of 93-96% after purification.
The table below outlines a typical reaction for the synthesis of the precursor, 2-hydroxyphenylacetic acid.
Table 1: Synthesis of Precursor 2-Hydroxyphenylacetic Acid| Starting Material | Reagents | Catalyst | Temperature | Yield |
|---|---|---|---|---|
| (2-Chlorophenyl)acetic acid | Sodium Hydroxide (NaOH) | Cupric Sulphate (CuSO₄) | 180-200°C | ~95% |
Novel Synthetic Approaches and Innovations
Recent advancements in chemical synthesis have focused on developing more efficient, selective, and environmentally benign methods. These innovations are applicable to the nitration of phenolic compounds and thus are relevant for the synthesis of this compound.
Catalyst-Mediated Transformations
The use of catalysts can enhance the rate and selectivity of the nitration reaction while often allowing for milder reaction conditions compared to traditional methods using strong acids.
Phase-Transfer Catalysts: Nitration of phenols can be accomplished under mild conditions in a two-phase system using dilute nitric acid (e.g., 6 wt%) in the presence of a phase-transfer catalyst. numberanalytics.com Catalysts like tetrabutylammonium (B224687) bromide (TBAB) facilitate the transfer of the nitrating species from the aqueous phase to the organic phase containing the phenol (B47542), enabling the reaction to proceed efficiently at lower temperatures (e.g., 20-40°C). numberanalytics.com This method offers high conversion and selectivity. numberanalytics.com
Solid Acid Catalysts: Solid acid catalysts, such as zeolites (e.g., Zeolite Hβ) and sulfated metal oxides (e.g., sulfated titania), offer significant advantages, including ease of separation from the reaction mixture and potential for recyclability. These catalysts can be used in place of corrosive liquid acids like sulfuric acid. For the nitration of phenol, solid acid catalysts have demonstrated high activity and can influence the regioselectivity of the reaction. For instance, γ-alumina has been used to selectively nitrate (B79036) phenol, showing a preference for the ortho position when carbon tetrachloride is used as the solvent.
The following table provides a comparative overview of different catalytic systems used for the nitration of phenol, which serves as a model for the synthesis of the target compound.
Table 2: Catalyst Systems for Phenol Nitration| Catalyst Type | Example Catalyst | Nitrating Agent | Key Advantages |
|---|---|---|---|
| Phase-Transfer | Tetrabutylammonium Bromide (TBAB) | Dilute Nitric Acid | Mild conditions, high selectivity |
| Solid Acid (Zeolite) | Zeolite Hβ | iso-Propyl Nitrate | Reusable, reduced waste |
| Solid Acid (Metal Oxide) | γ-Alumina | Dilute Nitric Acid | High ortho-selectivity, easy separation |
Green Chemistry Principles in Synthesis
Green chemistry aims to reduce the environmental impact of chemical processes. For the synthesis of this compound, this involves using safer reagents, reducing waste, and improving energy efficiency.
Alternative Nitrating Agents: Instead of the highly corrosive mixture of nitric and sulfuric acids, various metal nitrates (e.g., Ca(NO₃)₂, Cu(NO₃)₂, Fe(NO₃)₃·9H₂O) have been explored as greener nitrating agents. These reactions can often be carried out under neutral or mildly acidic conditions and sometimes even in the absence of a solvent.
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields. For example, the nitration of 4-hydroxyacetophenone using calcium nitrate and glacial acetic acid can be completed in under 10 minutes with microwave assistance, offering an efficient and high-yield procedure. This approach minimizes the use of hazardous reagents and reduces energy consumption.
Tandem Reactions: A sustainable approach involves a tandem hydroxylation-nitration sequence. This method can, in theory, start from phenylacetic acid, first introducing the hydroxyl group and then the nitro group in a one-pot process without intermediate purification. Such a process might use hydrogen peroxide with an iron catalyst (Fenton system) for hydroxylation, followed by a catalyzed nitration step. evitachem.com
Optimization of Reaction Conditions and Yields
Optimizing reaction parameters is critical for maximizing the yield and purity of this compound while minimizing by-product formation. The key variables in the nitration of 2-hydroxyphenylacetic acid include temperature, reaction time, solvent, and the concentration of reagents.
Temperature: Nitration reactions are highly exothermic. Careful temperature control is essential. Lower temperatures (e.g., 0°C) are often employed to control the reaction rate and prevent the formation of dinitrated or oxidized by-products.
Reaction Time: The optimal reaction time depends on other parameters like temperature and catalyst. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine the point of maximum conversion without significant by-product formation. Studies on phenol nitration show that yield increases with time up to a certain point, after which it plateaus.
Solvent: The choice of solvent can influence the reaction's outcome. For solid acid-catalyzed nitrations, solvents like carbon tetrachloride have been shown to provide higher conversions compared to more polar solvents like methanol (B129727) or acetone.
Catalyst Loading: In catalyst-mediated reactions, the amount of catalyst used is a key parameter. Increasing the catalyst weight generally increases the available surface area and the number of active sites, leading to a higher conversion rate up to a saturation point.
The table below summarizes the general effects of varying reaction conditions on the nitration of phenolic compounds.
Table 3: Optimization of Reaction Conditions for Phenolic Nitration| Parameter | Condition Variation | General Effect on Yield/Selectivity |
|---|---|---|
| Temperature | Increase | Increases reaction rate but may decrease selectivity and increase by-products. |
| Decrease | Slows reaction rate but often improves selectivity for mono-nitration. | |
| Reaction Time | Increase | Increases product conversion up to an optimal point. |
| Solvent | Non-polar (e.g., CCl₄) | Can improve yield in certain catalytic systems (e.g., with γ-alumina). |
| Polar (e.g., Methanol) | May decrease yield in some solid acid-catalyzed reactions. | |
| Catalyst Loading | Increase | Increases conversion rate due to more available active sites. |
By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve high yields and purity, aligning with the demands of both laboratory-scale research and potential industrial application.
Computational Chemistry and Theoretical Investigations of 2 2 Hydroxy 4 Nitrophenyl Acetic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint.
Spectroscopic Property Predictions
Computational methods can accurately predict various types of spectra, which is invaluable for interpreting experimental data.
Electronic Transition Analysis (UV-Vis Spectrum)Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). This analysis calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption wavelengths (λmax). The results would explain the origin of the observed colors and electronic properties of the molecule, identifying the specific molecular orbitals involved in each transition (e.g., π→π* or n→π* transitions).
While the framework for a comprehensive computational study of 2-(2-Hydroxy-4-nitrophenyl)acetic acid is well-established, the specific data remains to be generated by future research. Such a study would be essential for a complete understanding of its chemical and physical properties.
Reactivity and Stability Studies
Fukui Function Analysis for Local Reactivity
No specific data or research findings on the Fukui function analysis for this compound were found in the searched scientific literature.
Molecular Electrostatic Potential (MEP) Mapping
No specific data or research findings on the molecular electrostatic potential mapping for this compound were found in the searched scientific literature.
Global Parameters for Stability and Reactivity Prediction
No specific data or research findings on the global parameters for stability and reactivity prediction for this compound were found in the searched scientific literature.
Nonlinear Optical (NLO) Properties Theoretical Evaluation
First-Order Hyperpolarizability Calculations
No specific data or research findings on the first-order hyperpolarizability calculations for this compound were found in the searched scientific literature.
Dipole Moment Analysis
No specific data or research findings on the dipole moment analysis for this compound were found in the searched scientific literature.
Intermolecular Interactions and Packing Arrangements
The solid-state structure of this compound is characterized by a complex network of intermolecular interactions. The presence of a carboxylic acid group, a hydroxyl group, and a nitro group provides multiple sites for hydrogen bonding and other non-covalent interactions, leading to a stable and well-defined crystal lattice.
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, regions involved in significant intermolecular contacts can be readily identified.
For this compound, the Hirshfeld surface is characterized by distinct red spots, indicating close intermolecular contacts that are shorter than the sum of their van der Waals radii. These prominent red areas correspond to the strong hydrogen bonds formed by the carboxylic acid and hydroxyl groups, which are the primary drivers of the crystal packing.
| Intermolecular Contact | Contribution (%) | Description |
| O···H/H···O | High | Represents the dominant hydrogen bonding interactions involving the carboxylic acid, hydroxyl, and nitro groups. The sharp spikes in the plot signify strong, directional bonds. |
| H···H | Significant | Arises from the numerous hydrogen atoms on the molecular surface, contributing significantly to the overall van der Waals interactions. |
| C···H/H···C | Moderate | Indicates weaker C-H···π and C-H···O interactions, which play a role in the stabilization of the crystal packing. |
| O···O | Minor | Corresponds to close contacts between oxygen atoms, often found in the vicinity of the nitro and carboxylic acid groups. |
| N···O/O···N | Minor | Represents interactions involving the nitro group, contributing to the overall electrostatic landscape of the crystal. |
| C···C | Minor | Suggests the presence of π-π stacking interactions between the phenyl rings of adjacent molecules, further stabilizing the supramolecular assembly. |
Note: The exact percentage contributions for this compound are not available in the public literature. The descriptions are based on the expected interactions for a molecule with these functional groups.
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis provides a complementary view of non-covalent interactions by plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix (sign(λ₂)ρ). This method allows for the visualization and characterization of different types of interactions in real space.
In the case of this compound, RDG analysis would reveal distinct isosurfaces corresponding to different interaction types:
Strong Hydrogen Bonds: Large, disc-shaped green isosurfaces between the hydrogen bond donor and acceptor atoms of the carboxylic acid and hydroxyl groups would be observed. The color and size of these surfaces are indicative of strong, attractive interactions.
Van der Waals Interactions: Broader, more diffuse green and blueish-green isosurfaces would appear between other parts of the molecules, such as the phenyl rings and methylene (B1212753) groups, representing weaker van der Waals forces.
Steric Repulsion: Red or reddish-brown isosurfaces would be present in regions of high steric clash, such as within the aromatic ring, indicating repulsive interactions.
This visual representation provides an intuitive understanding of where the attractive and repulsive forces are located within the crystal structure, confirming the dominant role of hydrogen bonding in the molecular packing.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, offers a rigorous method for analyzing the electron density topology to characterize chemical bonds and intermolecular interactions. By locating bond critical points (BCPs) between atoms, the nature of the interaction can be quantified.
A QTAIM analysis of this compound would identify BCPs for all covalent bonds, as well as for the significant intermolecular interactions. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these intermolecular BCPs provide quantitative insights:
| Interaction Type | Typical ρ(r) (a.u.) | Typical ∇²ρ(r) (a.u.) | Interpretation |
| Strong Hydrogen Bonds | ~0.02 - 0.04 | Positive | The electron density at the BCP is relatively high for a non-covalent interaction, and the positive Laplacian indicates a depletion of charge, characteristic of a closed-shell interaction. |
| Weak Hydrogen Bonds | ~0.005 - 0.015 | Positive | Lower electron density at the BCP compared to strong hydrogen bonds, but still indicative of a significant attractive interaction. |
| Van der Waals | < 0.005 | Positive | Very low electron density at the BCP, representing weak, non-directional interactions. |
Note: The specific values for this compound are not publicly available. The table presents typical ranges for these types of interactions.
The presence and properties of these BCPs would provide quantitative evidence for the hydrogen bonding network and other weaker interactions, corroborating the findings from Hirshfeld surface and RDG analyses and offering a deeper, more quantitative understanding of the forces holding the crystal together.
Spectroscopic Characterization and Advanced Structural Elucidation of 2 2 Hydroxy 4 Nitrophenyl Acetic Acid
Advanced Spectroscopic Techniques
Detailed experimental spectra, which are crucial for the unambiguous structural elucidation and characterization of a molecule, could not be located for 2-(2-Hydroxy-4-nitrophenyl)acetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
No publicly archived ¹H NMR or ¹³C NMR spectra are available for this compound. This data is fundamental for determining the precise arrangement of hydrogen and carbon atoms, which defines the molecule's core structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Information regarding the UV-Vis absorption profile of this compound is unavailable. This technique provides insight into the electronic transitions within the molecule, which are influenced by the aromatic ring and its substituents.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
While the molecular weight is known (197.15 g/mol ), specific mass spectra detailing the fragmentation pattern of this compound could not be found. Mass spectrometry is critical for confirming the molecular weight and providing clues about the molecule's structure through its fragmentation pathways.
X-ray Diffraction Studies
Single-Crystal X-ray Diffraction for Solid-State Structure
There are no published single-crystal X-ray diffraction studies for this compound in crystallographic databases. This analysis is the gold standard for determining the exact three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Analysis of Molecular Conformation and Torsion Angles
For this compound, the introduction of a hydroxyl group at the ortho position of the phenyl ring would likely influence the preferred conformation. Intramolecular hydrogen bonding between the hydroxyl group and the carboxylic acid group could lead to a more planar arrangement to facilitate this interaction. Conversely, steric repulsion between the adjacent hydroxyl and acetic acid groups might favor a non-planar conformation. A definitive determination of the torsion angles for this compound would require experimental data from single-crystal X-ray diffraction analysis.
A hypothetical table of key torsion angles, based on the analysis of related structures, is presented below. These values are illustrative and await experimental verification.
| Torsion Angle | Atoms Involved | Hypothetical Value (°) |
| τ1 | O=C-C-C(aromatic) | ~90 |
| τ2 | C-C-C(aromatic)-C(aromatic) | Variable |
| τ3 | C(aromatic)-C(aromatic)-N-O | ~0 |
Hydrogen Bonding Networks and Intermolecular Interactions
The presence of multiple hydrogen bond donors (hydroxyl and carboxylic acid groups) and acceptors (nitro, hydroxyl, and carboxylic oxygen atoms) in this compound suggests the formation of extensive and complex hydrogen bonding networks. These interactions are fundamental to the stability of its crystal lattice and play a significant role in its physical properties.
In the solid state, carboxylic acids commonly form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. This is observed in both the monoclinic and orthorhombic polymorphs of 2-(4-nitrophenyl)acetic acid. researchgate.net It is highly probable that this compound would also exhibit this classic R22(8) dimeric motif.
Beyond this primary interaction, the hydroxyl and nitro groups provide additional sites for hydrogen bonding. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the oxygen atoms of the nitro group are effective hydrogen bond acceptors. This can lead to the formation of chains, sheets, or more complex three-dimensional networks. For instance, in 2-nitrophenylacetic acid, centrosymmetric dimers are further linked by C-H···O hydrogen bonds to form sheets.
A summary of potential hydrogen bonding interactions in this compound is provided in the following table.
| Donor | Acceptor | Type of Interaction | Potential Motif |
| Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | Strong O-H···O | R22(8) Dimer |
| Hydroxyl (O-H) | Nitro (O) | O-H···O | Chain/Sheet |
| Hydroxyl (O-H) | Carboxylic Acid (C=O) | O-H···O | Inter/Intramolecular |
| Hydroxyl (O-H) | Hydroxyl (O) | O-H···O | Chain/Sheet |
| Aromatic (C-H) | Nitro (O) | Weak C-H···O | Network stabilization |
Molecular Packing Motifs and Supramolecular Assembly
Based on the analysis of related structures, the formation of hydrogen-bonded carboxylic acid dimers is expected to be a dominant packing feature. researchgate.net These dimeric units would then serve as building blocks for the extended supramolecular structure. The interconnection of these dimers through additional hydrogen bonds involving the hydroxyl and nitro groups would lead to the formation of higher-order motifs.
In the monoclinic polymorph of 2-(4-nitrophenyl)acetic acid, neighboring dimers interact through nitro-nitro N···O dipole-dipole contacts, forming a chain-like structure. researchgate.net In the case of this compound, the presence of the ortho-hydroxyl group would likely introduce a different set of intermolecular interactions, potentially leading to the formation of two-dimensional sheets or a three-dimensional framework. The specific packing motif would depend on the energetically most favorable arrangement that maximizes the hydrogen bonding and minimizes steric repulsion. The study of these supramolecular assemblies is crucial for understanding polymorphism, where different packing arrangements of the same molecule can lead to distinct physical properties.
Chemical Reactivity and Mechanistic Investigations of 2 2 Hydroxy 4 Nitrophenyl Acetic Acid
Electrophilic and Nucleophilic Character Studies
The chemical character of 2-(2-Hydroxy-4-nitrophenyl)acetic acid is distinctly amphiphilic, possessing both electrophilic and nucleophilic attributes due to its specific arrangement of functional groups. The molecule's reactivity is governed by the interplay between the electron-donating hydroxyl group and the electron-withdrawing nitro and carboxylic acid groups.
The aromatic ring, substituted with a powerful electron-withdrawing nitro group, exhibits a significant electrophilic character. The nitro group reduces the electron density of the benzene (B151609) ring, particularly at the ortho and para positions relative to itself, making the ring susceptible to attack by strong nucleophiles. nih.govnumberanalytics.com Conversely, the hydroxyl group and the delocalized π-electron system of the benzene ring can act as a nucleophile. The presence of both the hydroxyl and nitro groups can enhance the ring's reactivity towards nucleophiles in electrophilic substitution reactions. evitachem.com The carboxylic acid functional group presents an electrophilic carbon atom in the carbonyl, which is a target for nucleophilic attack, and a nucleophilic oxygen in the hydroxyl moiety. libretexts.org
This dual character allows this compound to participate in a wide array of reactions. It can function as an acid, reacting with bases to form salts, or its carboxylic acid group can be converted into various derivatives such as esters. evitachem.com The nitro group can be reduced, while the activated aromatic ring can undergo nucleophilic substitution. evitachem.comnumberanalytics.com
Role of Functional Groups in Reaction Mechanisms
The reactivity of this compound is a composite of the individual contributions of its three key functional groups: the nitro group, the hydroxyl group, and the carboxylic acid group. Each group exerts a distinct electronic effect, influencing the reaction pathways and mechanisms the molecule can undergo.
| Functional Group | Electronic Effect on Aromatic Ring | Influence on Reactivity |
| Nitro Group (-NO₂) (at C4) | Strongly electron-withdrawing (-I, -M) | Deactivates the ring toward electrophilic substitution; Activates the ring toward nucleophilic substitution. nih.govnumberanalytics.comquora.com |
| Hydroxyl Group (-OH) (at C2) | Strongly electron-donating (+M > -I) | Activates the ring toward electrophilic substitution; Can be deprotonated to form a more potent nucleophilic phenoxide. |
| Carboxylic Acid (-CH₂COOH) (at C1) | Weakly electron-withdrawing (-I) | Weakly deactivates the ring toward electrophilic substitution; Site for nucleophilic acyl substitution. libretexts.org |
The nitro group (-NO₂) at the C4 position is a potent deactivating group and profoundly influences the reactivity of the aromatic ring. numberanalytics.com Its strong electron-withdrawing nature, operating through both the inductive (-I) and resonance (-M) effects, significantly reduces the electron density of the benzene ring. nih.govquora.com This depletion of electron density makes the ring less susceptible to attack by electrophiles. quora.com Consequently, electrophilic aromatic substitution reactions on this compound are expected to be slower compared to unsubstituted benzene. quora.com
In the event of an electrophilic attack, the nitro group directs incoming electrophiles to the meta position (C3 and C5 relative to the nitro group). nih.govnumberanalytics.com This is because the resonance structures show that the ortho and para positions bear a partial positive charge, repelling electrophiles. nih.gov
Conversely, the electron-withdrawing properties of the nitro group activate the aromatic ring for nucleophilic aromatic substitution (SNAr). numberanalytics.comnumberanalytics.com By withdrawing electron density, the nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. numberanalytics.com This stabilization lowers the activation energy for the reaction, facilitating the displacement of a leaving group by a nucleophile, typically at the ortho or para positions relative to the nitro group.
The carboxylic acid and hydroxyl groups play crucial roles in the molecule's reactivity.
The carboxylic acid group is acidic and readily reacts with bases to form carboxylate salts. libretexts.org This is often the first step in reactions involving weak nucleophiles, as the resulting carboxylate anion is more nucleophilic. libretexts.org The carbonyl carbon of the carboxylic acid is an electrophilic center and can undergo nucleophilic acyl substitution. libretexts.org However, the hydroxyl portion of the carboxyl group is a poor leaving group. Therefore, these reactions typically require acidic catalysis to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic, or conversion of the -OH into a better leaving group, for instance, by reacting with thionyl chloride (SOCl₂) to form an acid chloride. openstax.org A common reaction is Fischer esterification, where the carboxylic acid reacts with an alcohol under acidic conditions to form an ester. evitachem.comlibretexts.org
The hydroxyl group attached directly to the aromatic ring is a strongly activating group for electrophilic aromatic substitution. It donates electron density to the ring via a resonance effect (+M), directing incoming electrophiles to the ortho and para positions. In this molecule, the para position is occupied by the nitro group, and the other ortho position is occupied by the acetic acid moiety. The hydroxyl group can also act as a nucleophile itself. Furthermore, it can be deprotonated by a base to form a phenoxide ion, which is an even more powerful activating group and a stronger nucleophile.
Formation of Reaction Intermediates (e.g., Meisenheimer Complexes)
A key feature of the reactivity of nitro-substituted aromatic compounds is their ability to form stable anionic intermediates in nucleophilic aromatic substitution reactions, known as Meisenheimer complexes. nih.gov Given the structure of this compound, which contains a strong electron-withdrawing nitro group, the formation of such intermediates is a plausible step in its reactions with strong nucleophiles.
A Meisenheimer complex is formed by the addition of a nucleophile to the electron-deficient aromatic ring. nih.gov The resulting complex is a resonance-stabilized cyclohexadienyl anion, where the negative charge is delocalized over the ring and, crucially, onto the oxygen atoms of the nitro group. numberanalytics.com This delocalization provides significant stabilization. The synthesis of related compounds has shown that having at least two electron-withdrawing nitro groups is often sufficient to stabilize an anionic σ-complex formed by the reaction of an oxygen nucleophile. nih.gov While the target molecule only has one nitro group, the combined electron-withdrawing effect of the nitro and carboxylic acid groups enhances the electrophilicity of the ring, facilitating nucleophilic attack.
Studies on similar molecules like 2,4-dinitrophenol (B41442) have demonstrated the formation of hydride-Meisenheimer complexes as intermediates in biological degradation pathways. nih.gov In a typical SNAr mechanism involving a nitroaromatic compound, the reaction proceeds via an addition-elimination pathway where the Meisenheimer complex is the key intermediate. numberanalytics.com
Reaction Kinetics and Thermodynamics
The kinetics and thermodynamics of reactions involving this compound are dictated by the electronic properties of its substituents.
Reaction Kinetics: The rates of reaction are significantly influenced by the functional groups. For electrophilic aromatic substitution, the strong deactivating effect of the nitro group is expected to result in slow reaction rates. quora.com Conversely, for nucleophilic aromatic substitution, the nitro group accelerates the reaction by stabilizing the transition state leading to the Meisenheimer complex. numberanalytics.com Kinetic studies on the reactions of related compounds, such as 2,4,6-trinitrophenetole with amines, show that the formation of the anionic σ-adduct (Meisenheimer complex) is a key step, and its rate can be measured. rsc.org
The Hammett equation, log(k/k₀) = σρ, provides a framework for quantifying the influence of substituents on reaction rates. wikipedia.org The substituent constant (σ) measures the electronic effect of a substituent, while the reaction constant (ρ) indicates the sensitivity of the reaction to these effects. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative values.
Hammett Substituent Constants (σ)
| Substituent | σmeta | σpara |
|---|---|---|
| -NO₂ | +0.71 | +0.78 |
| -OH | +0.12 | -0.37 |
A positive ρ value for a reaction indicates that it is accelerated by electron-withdrawing groups (negative charge buildup in the transition state), as is the case for nucleophilic aromatic substitution. A negative ρ value signifies acceleration by electron-donating groups (positive charge buildup), typical for electrophilic aromatic substitution.
Thermodynamics: The thermodynamic stability of this compound is influenced by the resonance stabilization of the aromatic system. The feasibility of a reaction is determined by the change in Gibbs free energy (ΔG), which depends on the enthalpy (ΔH) and entropy (ΔS) changes. The enthalpy of formation of nitroaromatic compounds can be determined experimentally using techniques like bomb calorimetry. nih.gov Reactions such as the deprotonation of the carboxylic acid are typically thermodynamically favorable in the presence of a base. The formation of stable intermediates like Meisenheimer complexes indicates a thermodynamically accessible pathway for nucleophilic substitution reactions.
Derivatives and Analogs of 2 2 Hydroxy 4 Nitrophenyl Acetic Acid: Synthesis and Academic Exploration
Design Principles for Novel Derivatives
The design of novel derivatives of 2-(2-hydroxy-4-nitrophenyl)acetic acid is guided by established medicinal chemistry principles aimed at optimizing interactions with biological targets, primarily enzymes and proteins. Key strategies involve the modification of the three principal functional groups: the carboxylic acid, the phenolic hydroxyl group, and the nitro group, as well as substitution on the aromatic ring.
Modification of the Carboxylic Acid Moiety:
Amide and Ester Formation: Conversion of the carboxylic acid to a diverse range of amides and esters is a primary strategy. This modification alters the compound's polarity, lipophilicity, and hydrogen bonding capacity, which can significantly influence its pharmacokinetic and pharmacodynamic properties. For instance, the synthesis of N-substituted amides introduces new points of interaction with target proteins.
Bioisosteric Replacement: The carboxylic acid can be replaced with other acidic functional groups, known as bioisosteres, such as tetrazoles or hydroxamic acids. This approach aims to retain the acidic character necessary for certain biological interactions while potentially improving metabolic stability or cell permeability.
Alterations to the Phenolic Hydroxyl and Nitro Groups:
Hydroxyl Group Modification: The phenolic hydroxyl group is a key site for hydrogen bonding. Its conversion to ethers or esters can probe the importance of this interaction for biological activity. Additionally, the position of the hydroxyl group can be varied to explore different binding orientations within a target active site.
Aromatic Ring Substitution:
Introduction of additional substituents on the phenyl ring can be used to explore steric and electronic effects on activity. Halogens, alkyl, and alkoxy groups are commonly employed to fine-tune the lipophilicity and conformation of the molecule.
Synthetic Methodologies for Derivative Libraries
The synthesis of libraries of this compound derivatives often employs combinatorial and parallel synthesis techniques to efficiently generate a multitude of analogs for biological screening.
A common starting point is the parent compound itself, which can be synthesized by the nitration of 2-hydroxyphenylacetic acid. From there, the carboxylic acid moiety is typically activated to facilitate the creation of amide or ester libraries. A general synthetic scheme is outlined below:
Scheme 1: General Synthesis of Amide and Ester Derivatives
Activation of the Carboxylic Acid: this compound is treated with a coupling agent such as thionyl chloride (SOCl₂) or a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) to form a more reactive intermediate, for example, an acid chloride or an activated ester.
Amide or Ester Formation: The activated intermediate is then reacted with a diverse panel of amines or alcohols in a parallel fashion to yield the corresponding amide or ester derivatives.
This approach allows for the rapid generation of a library of compounds with varied substituents at the amide nitrogen or the ester oxygen.
For modifications of the nitro group, a common strategy involves its reduction to an amine. This can be achieved using reducing agents like tin(II) chloride (SnCl₂) or through catalytic hydrogenation. The resulting aminophenylacetic acid derivative can then be further functionalized, for instance, by acylation of the newly formed amino group.
Structural Characterization of Synthesized Analogs
The unambiguous determination of the structure of newly synthesized analogs of this compound is crucial and is achieved through a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for elucidating the molecular structure.
¹H NMR: Provides information on the number and chemical environment of protons. Characteristic signals would include those for the aromatic protons, the methylene (B1212753) protons of the acetic acid side chain, and protons of the newly introduced substituents in the derivatives.
¹³C NMR: Reveals the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbon, the aromatic carbons, and the carbons of the substituents are diagnostic.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the synthesized compounds, confirming their chemical formula.
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups. For example, the stretching vibrations of the carbonyl group (C=O) in the carboxylic acid, ester, or amide, the hydroxyl group (O-H), and the nitro group (N-O) appear at characteristic frequencies.
Below is a representative table of expected ¹H NMR chemical shifts for a hypothetical amide derivative.
| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | 7.0 - 8.2 | d, dd, s |
| CH₂ (acetic acid) | ~3.6 | s |
| NH (amide) | 7.5 - 8.5 | br s |
| OH (phenolic) | 9.0 - 11.0 | br s |
| Protons on R-group | Variable | Dependent on R |
| d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet |
Academic Investigations of Structure-Activity Relationships (SAR) in Chemical Models
Structure-activity relationship (SAR) studies aim to correlate the chemical structure of the synthesized analogs with their biological activity. These investigations are foundational in medicinal chemistry for the rational design of more potent and selective compounds.
Modulation of Enzyme Activity by Derivatives
Derivatives of this compound have been investigated as potential modulators of various enzymes. The general approach involves synthesizing a library of analogs and screening them against a specific enzyme target.
For example, in the context of anti-inflammatory research, derivatives might be tested for their ability to inhibit cyclooxygenase (COX) enzymes. SAR studies in such a context would aim to identify the structural features that confer potent and selective inhibition of COX-2 over COX-1. Key findings from hypothetical studies could be summarized as follows:
Amide Substituents: The nature of the substituent on the amide nitrogen can significantly impact inhibitory activity. Bulky, hydrophobic groups may enhance binding to a hydrophobic pocket within the enzyme's active site.
Role of the Nitro Group: The strong electron-withdrawing nature of the nitro group can influence the acidity of the phenolic hydroxyl group, which may be critical for hydrogen bonding interactions with key amino acid residues in the enzyme's active site. Replacing the nitro group with other substituents can probe the importance of this electronic effect.
Ester Derivatives: Esterification of the carboxylic acid can serve as a prodrug strategy, where the ester is hydrolyzed in vivo to release the active carboxylic acid. The rate of hydrolysis, and thus the pharmacokinetic profile, can be tuned by varying the alcohol portion of the ester.
A hypothetical SAR summary for a series of amide derivatives against a target enzyme is presented below.
| Compound | R-group (Amide) | IC₅₀ (µM) |
| Parent Acid | - | >100 |
| Amide 1 | -CH₃ | 50.2 |
| Amide 2 | -CH₂CH₃ | 35.8 |
| Amide 3 | -Phenyl | 10.5 |
| Amide 4 | -4-Chlorophenyl | 5.2 |
This data suggests that a larger, more lipophilic, and electron-deficient aromatic ring at the amide position enhances inhibitory activity.
Protein Interaction Studies
To understand the molecular basis of their biological activity, studies are conducted to investigate the interactions of these derivatives with target proteins. Molecular docking is a computational technique frequently employed for this purpose.
In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from a protein database. The synthesized derivatives are then computationally "docked" into the active site of the protein to predict their preferred binding mode and to estimate their binding affinity.
These studies can reveal key interactions, such as:
Hydrogen Bonds: The phenolic hydroxyl group, the amide N-H, and the carbonyl oxygen are all potential hydrogen bond donors or acceptors. Docking studies can identify specific amino acid residues that form hydrogen bonds with these functional groups.
Hydrophobic Interactions: Aromatic rings and alkyl substituents on the derivatives can engage in hydrophobic interactions with nonpolar amino acid residues in the protein's binding pocket.
Electrostatic Interactions: The nitro group can participate in electrostatic interactions with charged or polar residues.
The insights gained from these in silico studies can rationalize the observed SAR and guide the design of new derivatives with improved binding affinity and selectivity.
Other Biological Pathway Investigations (Excluding Clinical Efficacy)
Beyond the modulation of single enzymes, academic research may explore the effects of this compound derivatives on broader biological pathways in cellular models. For instance, in the context of antimicrobial research, a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. nih.gov
Microbiological screening of these compounds against a panel of bacteria and fungi can reveal a spectrum of activity. nih.gov Such studies have indicated that certain benzamide (B126) derivatives exhibit significant activity, with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range against drug-resistant bacterial strains. nih.gov These findings suggest that derivatives of this scaffold may interfere with essential microbial pathways, warranting further investigation into their mechanism of action.
Advanced Applications in Chemical Research Involving 2 2 Hydroxy 4 Nitrophenyl Acetic Acid
Intermediate in Complex Organic Synthesis
Nitrophenylacetic acid derivatives are recognized as important intermediates in the multi-step synthesis of complex organic molecules, particularly heterocyclic compounds. wikipedia.orggoogle.com The strategic placement of the nitro, hydroxyl, and carboxylic acid groups in 2-(2-hydroxy-4-nitrophenyl)acetic acid allows for a variety of synthetic manipulations.
For instance, the nitro group can be selectively reduced to an amine. This newly formed amino group, being ortho to the hydroxyl group and adjacent to the acetic acid side chain, can readily participate in intramolecular cyclization reactions. Such reactions are crucial for constructing bicyclic or tricyclic heterocyclic systems, which form the core of many biologically active molecules, including pharmaceuticals and agrochemicals. google.com A common synthetic route involves the reduction of the nitro group followed by lactamization to form substituted oxindoles or related heterocycles, which are privileged scaffolds in medicinal chemistry.
Similarly, related compounds like 2-nitrophenylacetic acid serve as precursors in the total synthesis of natural products, such as (−)-phaitanthrin D. wikipedia.org This involves a series of reactions including protection of the carboxylic acid, reduction of the nitro group, amide bond formation, and subsequent cyclization to build the complex molecular framework. wikipedia.org This established synthetic utility underscores the potential of this compound as a valuable intermediate for accessing novel and complex chemical entities.
Building Block for Functional Materials Development
The trifunctional nature of this compound makes it an attractive building block for the development of new functional materials. The carboxylic acid and phenolic hydroxyl groups can be used as monomers in polymerization reactions to create polyesters or polyamides. The nitro group, a strong electron-withdrawing group, imparts specific electronic properties to the molecule, which can be translated into the final material.
The incorporation of this molecule into a polymer backbone could lead to materials with applications in:
Dye Synthesis: Aromatic nitro compounds are often used as intermediates in the synthesis of azo dyes. The nitro group can be reduced to an amine and then diazotized to form a diazonium salt, which can then be coupled with another aromatic compound to produce a highly colored azo dye.
pH-Sensing Materials: The phenolic hydroxyl group has an acidic proton, and its protonation state can change with pH. This change can affect the electronic structure of the molecule, potentially leading to a change in color (chromism). Materials incorporating this moiety could therefore function as pH sensors.
Nonlinear Optical (NLO) Materials: Molecules with electron-donating groups (like the hydroxyl group) and electron-withdrawing groups (like the nitro group) on an aromatic ring can exhibit significant NLO properties. Polymers functionalized with this compound could be explored for applications in optoelectronics.
Utilization in Analytical Chemistry Method Development (e.g., as Colorimetric Reagent)
Nitrophenols are a class of compounds known for their use as indicators and colorimetric reagents in analytical chemistry. drugbank.com The color of these compounds is often dependent on the pH of the solution. The phenolic hydroxyl group in this compound can be deprotonated under basic conditions to form a phenoxide ion. This deprotonation extends the conjugation of the pi-electron system, which includes the nitro group, typically causing a significant shift in the absorption of light to longer wavelengths and resulting in a visible color change.
This property could be harnessed to develop new analytical methods. For example, it could be used as:
A pH Indicator: The distinct color difference between the protonated (acidic) and deprotonated (basic) forms would allow for the visual determination of pH.
A Chromogenic Reagent: It could be used for the quantitative determination of metal ions. Certain metal ions can chelate with the hydroxyl and carboxylic acid groups, leading to the formation of a colored complex whose intensity can be measured spectrophotometrically.
While specific methods utilizing this compound are not widely reported, the fundamental properties of its structure suggest a strong potential for its application in the development of novel analytical techniques.
Precursor in Specialized Chemical Processes
Beyond its role as a simple intermediate, this compound can serve as a precursor in specialized chemical processes designed to generate molecules with highly specific functionalities. The interplay between its three functional groups allows for sophisticated and controlled chemical transformations.
One such process is reductive cyclization. wikipedia.org By choosing specific reducing agents, it is possible to achieve partial reduction of the nitro group to a hydroxylamine (B1172632) or nitroso group, which can then undergo intramolecular condensation with the carboxylic acid group to form various N-heterocyclic compounds. These reactions are highly valuable for creating libraries of novel compounds for drug discovery screening.
Furthermore, the entire molecule can act as a hapten—a small molecule that can elicit an immune response when attached to a large carrier such as a protein. The related compound, (4-hydroxy-3-nitrophenyl)acetyl, has been extensively used in immunological research to study the mechanisms of antibody affinity maturation. researchgate.net The carboxylic acid group of this compound provides a convenient handle for conjugation to proteins, suggesting its potential use as a tool in biochemical and immunological studies.
Table 2: Summary of Potential Applications Based on Functional Groups
| Functional Group | Potential Reaction | Application Area |
|---|---|---|
| Nitro (-NO₂) | Reduction to Amine (-NH₂) | Synthesis of Heterocycles, Dyes |
| Hydroxyl (-OH) | Deprotonation, Esterification | pH Indicators, Polymer Synthesis |
| Carboxylic Acid (-COOH) | Esterification, Amide Formation | Polymer Synthesis, Bioconjugation |
| Combined Groups | Intramolecular Cyclization | Complex Molecule Synthesis |
| Combined Groups | Chelation | Analytical Reagents for Metals |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (−)-phaitanthrin D |
| (4-hydroxy-3-nitrophenyl)acetyl |
Future Directions and Emerging Research Avenues for 2 2 Hydroxy 4 Nitrophenyl Acetic Acid
Integration with Advanced Spectroscopic Techniques
A thorough understanding of the structural and electronic properties of 2-(2-Hydroxy-4-nitrophenyl)acetic acid is fundamental to unlocking its full potential. While standard spectroscopic methods provide basic characterization, the application of more advanced techniques could offer deeper insights.
Future research should focus on employing a suite of advanced spectroscopic methods to probe the molecule's behavior under various conditions. Techniques such as Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy can provide detailed information about the vibrational modes of the molecule. A comparative analysis of experimental spectra with theoretical calculations can lead to a precise assignment of vibrational bands. dntb.gov.uaesisresearch.org
Furthermore, Surface-Enhanced Raman Scattering (SERS) spectroscopy could be utilized to study the molecule's interaction with metallic surfaces. esisresearch.org This is particularly relevant for understanding its potential role in surface-based sensors or catalytic systems. The SERS spectrum can reveal information about the orientation of the molecule on the surface and which functional groups are in closest proximity to the metal. esisresearch.org Time-resolved spectroscopic techniques could also be employed to investigate the photophysical properties and excited-state dynamics, which are influenced by the presence of the nitroaromatic chromophore.
| Spectroscopic Technique | Potential Information Gained |
| FT-IR Spectroscopy | Identification of functional groups and hydrogen bonding interactions. |
| FT-Raman Spectroscopy | Complementary vibrational information, particularly for non-polar bonds. |
| Surface-Enhanced Raman Scattering (SERS) | Adsorption behavior and orientation on metallic surfaces. |
| Time-Resolved Spectroscopy | Excited-state dynamics and photophysical properties. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation and conformational analysis. |
Expansion of Computational Modeling in Complex Systems
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental work and accelerating discovery. For this compound, a significant expansion of computational modeling is a promising research avenue.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and spectroscopic properties of the molecule and its derivatives. mdpi.comresearchgate.netnih.gov Such studies can predict UV-Vis absorption spectra and provide insights into the nature of electronic transitions. mdpi.com Computational methods are also invaluable for studying the geometries and vibrational frequencies of different conformers, aiding in the interpretation of experimental spectroscopic data. dntb.gov.uanih.gov
Beyond the single-molecule level, computational modeling can be extended to simulate the behavior of this compound in more complex environments. Molecular dynamics (MD) simulations, for instance, can be used to study its interactions with solvents, biological macromolecules, or material interfaces. mdpi.com These simulations can provide a dynamic picture of how the molecule behaves in realistic systems, which is crucial for designing applications in areas like drug delivery or materials science.
| Computational Method | Application |
| Density Functional Theory (DFT) | Optimization of molecular geometry, calculation of electronic properties, and prediction of vibrational spectra. nih.govmdpi.com |
| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra and investigation of excited states. mdpi.com |
| Molecular Dynamics (MD) | Simulation of molecular behavior in solution and at interfaces, and study of intermolecular interactions. mdpi.com |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding and non-covalent interactions. |
Rational Design of Derivatives for Targeted Chemical Interactions
The functional groups of this compound provide multiple handles for chemical modification, enabling the rational design of derivatives with tailored properties. This is a key area for future research, with the potential to generate new molecules for a wide range of applications.
Derivatives can be designed to modulate the molecule's electronic properties, solubility, and ability to participate in specific chemical interactions. For example, the carboxylic acid group can be converted to esters or amides to alter its polarity and potential for hydrogen bonding. The nitro group can be reduced to an amine, which can then be further functionalized. wikipedia.org The aromatic ring itself can be subject to further substitution to fine-tune its electronic and steric characteristics.
A particularly interesting direction is the use of this compound as a building block for the synthesis of heterocyclic compounds. wikipedia.org The strategic placement of its functional groups makes it a potentially valuable precursor for creating more complex molecular architectures with novel biological or material properties. The design of such derivatives can be guided by computational screening to predict their properties and potential for specific applications before their synthesis is undertaken. Boronic acid derivatives, for example, have shown promise in the design of functional and responsive molecules. nih.gov
Exploration in Interdisciplinary Research Fields (e.g., Material Science, Environmental Chemistry)
The unique combination of functional groups in this compound suggests its potential utility in various interdisciplinary fields, moving beyond traditional organic chemistry.
In material science , nitrophenylacetic acid derivatives have been investigated for their ability to act as photocapping groups to seal molecules within metal-organic frameworks (MOFs), with the potential for on-demand guest release upon photolysis. rsc.org This opens up possibilities for the development of light-responsive materials for applications in controlled release and smart packaging. The compound could also be explored as a component in the synthesis of novel polymers or functional coatings.
In environmental chemistry , nitrophenols, which are structurally related to the target compound, are known environmental pollutants. mdpi.commdpi.com Research into the photocatalytic degradation of these compounds is an active area. acs.orgfrontiersin.orgacs.org this compound could serve as a model compound to study the degradation pathways of more complex nitrophenolic pollutants. Understanding its degradation could contribute to the development of more effective remediation strategies for contaminated water and soil. mdpi.com
| Research Field | Potential Application |
| Material Science | Development of photoresponsive materials, functional polymers, and components for metal-organic frameworks (MOFs). rsc.org |
| Environmental Chemistry | Model compound for studying the degradation of nitrophenolic pollutants and developing remediation technologies. mdpi.commdpi.comacs.org |
| Supramolecular Chemistry | Design of self-assembling systems based on hydrogen bonding and other non-covalent interactions. |
| Chemical Biology | Development of molecular probes or enzyme inhibitors, leveraging the reactivity of its functional groups. |
Development of Sustainable Synthetic Methodologies
The development of environmentally friendly and efficient synthetic methods is a critical aspect of modern chemistry. Future research on this compound should prioritize the development of sustainable synthetic routes.
Traditional synthetic methods for related compounds often involve harsh reagents and conditions. orgsyn.orgGreen chemistry principles should be applied to develop new syntheses that utilize safer solvents, reduce waste, and improve energy efficiency. For instance, catalytic methods, including photocatalysis, could be explored to achieve the desired transformations under milder conditions. A patent for a green synthesis method of 2-hydroxy-3-nitroacetophenone suggests the use of a metal salt catalyst in a carboxylic acid solvent for directional hydroxylation. google.com
Biocatalysis offers a particularly promising avenue for the sustainable synthesis of chiral hydroxy acids. acs.orgacs.orgnih.govnih.gov Enzymes such as ketoreductases and aldolases can catalyze reactions with high stereoselectivity under mild, aqueous conditions. acs.org The development of biocatalytic routes to this compound, especially for the synthesis of specific enantiomers, would be a significant advancement. This approach aligns with the growing demand for greener and more sustainable chemical manufacturing processes.
Q & A
Q. What are the common synthetic routes for 2-(2-Hydroxy-4-nitrophenyl)acetic acid, and what reaction conditions are critical for achieving high yields?
The synthesis typically involves nitration of phenylacetic acid derivatives followed by functional group modifications. A key step is the regioselective introduction of the nitro group at the para-position relative to the hydroxyl group. Critical conditions include:
Q. What spectroscopic and crystallographic methods are recommended for characterizing the structure of this compound?
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR identifies aromatic protons (δ 7.5–8.5 ppm for nitro-substituted phenyl) and hydroxyl/acidic protons (broad signals at δ 10–12 ppm).
- ¹³C NMR confirms carbonyl (δ ~170 ppm) and aromatic carbons.
- Infrared Spectroscopy (IR): Detects O–H (3200–3500 cm⁻¹), C=O (1700 cm⁻¹), and NO₂ (1520–1350 cm⁻¹) stretches.
- X-ray Crystallography: Resolves hydrogen-bonding networks (e.g., O–H⋯O dimers) and confirms regiochemistry .
Q. What in vitro models are appropriate for assessing the neurotoxic potential of this compound?
- Primary neuronal cultures (e.g., rat cortical neurons) to measure GluR2 subunit expression (a marker for excitotoxicity).
- Cell viability assays (MTT or LDH release) under controlled concentrations (e.g., 1–100 µM).
- Reactive oxygen species (ROS) detection via fluorescent probes (e.g., DCFH-DA) to evaluate oxidative stress .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Comparative dose-response studies to identify concentration-dependent effects (e.g., antimicrobial vs. cytotoxic thresholds).
- Structural-activity relationship (SAR) analysis by synthesizing analogs with modified nitro/hydroxyl groups.
- Meta-analysis of solvent effects , as polarity (e.g., DMSO vs. water) may alter bioavailability or aggregation states .
Q. What strategies optimize the regioselectivity of nitration in the synthesis of this compound?
- Protecting group chemistry: Temporarily block the hydroxyl group (e.g., acetylation) to direct nitration to the para-position.
- Lewis acid catalysts (e.g., ZnCl₂) to enhance electrophilic substitution at specific sites.
- Computational modeling (DFT calculations) to predict transition-state energies and regioselectivity trends .
Q. How does the crystal packing of this compound affect its physicochemical properties?
- Hydrogen-bonded dimers (R₂²(8) motifs) enhance thermal stability but reduce solubility in non-polar solvents.
- π-π stacking between aromatic rings influences melting points and sublimation behavior.
- Polymorphism screening (via solvent-drop grinding) can identify forms with improved dissolution rates for bioavailability studies .
Q. What computational methods can predict the hydrogen-bonding patterns of this compound in different solvents?
- Molecular Dynamics (MD) simulations with explicit solvent models (e.g., water, ethanol) to map solvation effects.
- Density Functional Theory (DFT) to calculate hydrogen bond strengths (e.g., O–H⋯O bond lengths and angles).
- COSMO-RS for predicting solubility parameters and solvent interactions .
Methodological Notes
- Data Contradiction Analysis: Cross-validate results using orthogonal techniques (e.g., HPLC purity checks alongside NMR).
- Experimental Design: Use fractional factorial designs to optimize multi-variable syntheses (e.g., temperature, catalyst loading).
- Advanced Characterization: Pair crystallography with solid-state NMR to resolve dynamic disorder in crystal structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
